(R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid
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Overview
Description
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyldithio group, which makes it a valuable intermediate in organic synthesis and peptide chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)- typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Methyldithio Group: The protected L-alanine is then reacted with a methyldisulfide reagent, such as methyl methanethiosulfonate, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methyldithio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methyldithio group can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine
Substitution: Trifluoroacetic acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Free amine
Scientific Research Applications
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: is widely used in scientific research due to its versatility:
Peptide Synthesis: The Boc protecting group allows for selective deprotection, making it useful in the stepwise synthesis of peptides.
Bioconjugation: The methyldithio group can be used for the conjugation of biomolecules, such as attaching peptides to carrier proteins or other molecules.
Drug Development: This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)- primarily involves its role as a protecting group and a functional group modifier:
Protecting Group: The Boc group protects the amino group during synthetic transformations, preventing unwanted reactions.
Functional Group Modifier:
Comparison with Similar Compounds
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: can be compared with other similar compounds:
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylamino)-: This compound has a methylamino group instead of a methyldithio group, making it less versatile in sulfur chemistry.
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(hydroxy)-: This compound has a hydroxy group, which is more reactive towards nucleophiles but lacks the sulfur chemistry versatility.
Similar Compounds
- **L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylamino)-
- **L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(hydroxy)-
Properties
CAS No. |
30044-54-3 |
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Molecular Formula |
C9H17NO4S2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(2R)-3-(methyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO4S2/c1-9(2,3)14-8(13)10-6(7(11)12)5-16-15-4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
OEQMQEIYYYKGKU-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC)C(=O)O |
Origin of Product |
United States |
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